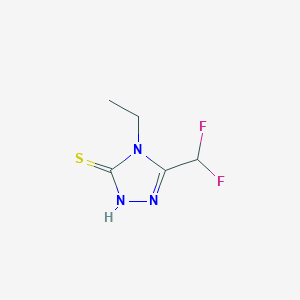

5-(Difluoromethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(Difluoromethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring substituted with a difluoromethyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic transfer of a difluoromethyl group using reagents such as trimethylsilyl difluoromethyl (TMS-CF2H) in the presence of a base . The reaction conditions often involve mild temperatures and the use of solvents like acetonitrile or dimethyl sulfoxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.

Substitution: Nucleophiles like amines or thiols can react with the difluoromethyl group in the presence of a base.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Dihydrotriazoles.

Substitution: Substituted triazoles with various functional groups.

Scientific Research Applications

5-(Difluoromethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Potential use as a probe for studying biological processes involving sulfur-containing compounds.

Medicine: Investigated for its potential as an antifungal or antibacterial agent due to its unique structural features.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The triazole ring can form hydrogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

5-Difluoromethyl-1,2,4-triazole: Lacks the ethyl group, resulting in different chemical properties.

4-Ethyl-1,2,4-triazole-3-thiol: Lacks the difluoromethyl group, affecting its reactivity and applications.

5-Difluoromethyl-4-methyl-1,2,4-triazole-3-thiol: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness

5-(Difluoromethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the difluoromethyl and ethyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry .

Biological Activity

5-(Difluoromethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. Triazole derivatives are known for their roles in medicinal chemistry, particularly in the development of antifungal, antibacterial, and anticancer agents. This article delves into the biological activity of this specific compound, exploring its pharmacological potential and underlying mechanisms.

Chemical Structure and Properties

The molecular formula of this compound is C5H7F2N3S. The presence of the difluoromethyl group and the thiol (-SH) functionality contributes to its reactivity and biological interactions.

Biological Activity Overview

-

Antimicrobial Activity

- Mechanism : Triazole derivatives often exhibit antimicrobial properties through the inhibition of fungal cytochrome P450 enzymes involved in ergosterol biosynthesis, a critical component of fungal cell membranes.

- Research Findings : Studies have demonstrated that various S-substituted derivatives of triazole-3-thiols show significant activity against pathogens such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. For instance, compounds were reported to have minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 μg/mL against these strains .

-

Anticancer Activity

- Mechanism : The triazole scaffold can interact with enzymes involved in cancer progression and exhibit antiproliferative effects through various pathways.

- Case Studies : One study indicated that triazole derivatives could inhibit tubulin polymerization, which is crucial for cancer cell division. Compounds demonstrated IC50 values in the micromolar range against several cancer cell lines . The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the triazole ring significantly influenced anticancer potency.

-

Antifungal Activity

- Mechanism : Similar to its antibacterial effects, antifungal activity is primarily attributed to interference with ergosterol synthesis.

- Data Table : The following table summarizes the antifungal activities of selected triazole derivatives:

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| 5-(Difluoromethyl)-4-ethyl-4H-TZ | Candida albicans | 31.25 |

| S-substituted Triazoles | Staphylococcus aureus | 62.5 |

| S-substituted Triazoles | Escherichia coli | 31.25 |

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is closely linked to their structural features:

- Substituents on the Triazole Ring : Variations in substituents can enhance or diminish biological activity. For example, electron-donating groups tend to increase antimicrobial potency.

- Thiol Group Influence : The presence of the thiol group enhances reactivity and may facilitate interactions with biological targets through disulfide bond formation or nucleophilic attack.

Properties

Molecular Formula |

C5H7F2N3S |

|---|---|

Molecular Weight |

179.19 g/mol |

IUPAC Name |

3-(difluoromethyl)-4-ethyl-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C5H7F2N3S/c1-2-10-4(3(6)7)8-9-5(10)11/h3H,2H2,1H3,(H,9,11) |

InChI Key |

IZNAHFDNJMIIEY-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=NNC1=S)C(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.